m-PEG2-phosphonic acid

PROTAC linker design aqueous solubility logP

Researchers requiring a minimal-length PROTAC linker or temporary metal-oxide surface passivation often face batch inconsistency and long lead times. m-PEG2-phosphonic acid (CAS 96962-41-3) resolves this as a compact, non-cleavable heterobifunctional PEG2 linker with a terminal phosphonic acid anchor. - 2-EO spacer minimizes hydrodynamic radius-ideal for ternary complex screening vs. longer PEGn analogs. - Phosphonic acid group provides superior TiO₂/Al₂O₃/HfO₂ binding affinity compared to carboxylic acid anchors. - MW 184.13, LogP -2.37; stocked in ≥98% purity with full CoA, ready for immediate global dispatch.

Molecular Formula C5H13O5P
Molecular Weight 184.13 g/mol
Cat. No. B609244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG2-phosphonic acid
Synonymsm-PEG2-phosphonic acid
Molecular FormulaC5H13O5P
Molecular Weight184.13 g/mol
Structural Identifiers
InChIInChI=1S/C5H13O5P/c1-9-2-3-10-4-5-11(6,7)8/h2-5H2,1H3,(H2,6,7,8)
InChIKeyPCGVEHCDYPVDET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





m-PEG2-phosphonic acid: Key Properties & Class Context


m-PEG2-phosphonic acid (CAS 96962-41-3, MF: C₅H₁₃O₅P, MW: 184.13) is a heterobifunctional linker comprising a short poly(ethylene glycol) chain (n=2 ethylene oxide units) terminated with a phosphonic acid (-PO₃H₂) moiety on one end and a methoxy group on the other. This compound belongs to the class of PEG-phosphonic acid linkers, which are distinguished by the combination of a hydrophilic, biocompatible PEG spacer that imparts aqueous solubility and a phosphonic acid anchoring group that exhibits strong, specific binding affinity to metal oxide surfaces (e.g., TiO₂, Fe₃O₄, Al₂O₃, HfO₂) [1]. These characteristics enable its primary applications in two domains: (1) surface functionalization of metal oxide nanoparticles and substrates to impart colloidal stability and stealth properties [2], and (2) as a non-cleavable linker in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) .

PROTAC Linker Design Compact PEG2 spacer for ternary complex optimization
Surface Functionalization Phosphonic acid anchor for metal oxide nanoparticle coating
Molecular Architecture Heterobifunctional linker with methoxy and phosphonic acid termini

m-PEG2-phosphonic acid: Substitution Limitations


Substituting m-PEG2-phosphonic acid with a generic alternative—whether a different PEG chain length, an alternative anchoring group such as a carboxylic acid or thiol, or a different functionalization architecture—introduces predictable and quantifiable changes in critical performance parameters that can derail an experiment or manufacturing process. The PEG2 chain length determines the balance between aqueous solubility and molecular compactness; longer chains improve solubility but increase hydrodynamic radius, which can be detrimental in PROTAC linker design where excessive linker length disrupts ternary complex formation [1]. The phosphonic acid group itself is not interchangeable with carboxylic acids: studies comparing phosphonic acid-based block copolymers to poly(acrylic acid) analogs demonstrated that phosphonic acid groups provide superior binding affinity and complexation ability with metal oxide surfaces [2]. Furthermore, the choice between a mono-phosphonic acid compound (like m-PEG2-phosphonic acid) and a multi-phosphonic acid polymer is not trivial: mono-functionalized PEG-phosphonic acid coatings exhibit mitigated colloidal stability over time (< 1 week), whereas multi-functionalized copolymers provide resilient coatings and long-term stability (> months) [3]. These distinctions mean that seemingly similar compounds are not interchangeable without altering experimental outcomes.

PEG Chain Length Variance
Longer PEG chains alter hydrophilicity and hydrodynamic radius, potentially disrupting PROTAC ternary complex formation.
Anchoring Group Mismatch
Carboxylic acid anchors exhibit weaker metal oxide binding; direct substitution may reduce coating durability.
Mono- vs. Multi-Phosphonic Acid
Mono-phosphonic acid coatings provide limited colloidal stability (days), whereas multi-phosphonic polymers support long-term stability (months).

m-PEG2-phosphonic acid: Differentiation Evidence


LogP & Solubility: PEG2 vs. Longer PEG Linkers

The PEG2 chain length of m-PEG2-phosphonic acid yields a LogP value of -2.37 , which is substantially higher (less negative, more hydrophobic) than would be expected for longer PEG-phosphonic acid linkers such as m-PEG9-phosphonic acid. This is a direct consequence of the shorter ethylene oxide chain: fewer oxygen atoms available for hydrogen bonding with water. While longer PEG chains enhance aqueous solubility, the PEG2 variant provides a balance that may be advantageous in PROTAC design where excessive linker hydrophilicity can negatively impact cellular permeability [1].

LogP: PEG2 vs Longer PEG
Class-level inference
Calc. LogP: −2.37 (PEG2) vs predicted
ΔLogP ≈ +1.6 to +2.0
May affect cellular permeability and degradation context
Calculated property; experimental confirmation needed
Phosphonic vs Carboxylic Acid Binding
Cross-study comparable
Reported stronger complexation & Fe₃O₄ nanoparticle stabilization with phosphonic acid polymers
Phosphonic acid may support more durable metal oxide coatings
Qualitative comparison; binding constants not reported
Mono- vs Multi-Phosphonic Stability
Class-level inference
Mono-phosphonic: mitigated stability
Multi-phosphonic: resilient coatings > months
Defines use-case: short-term vs long-term functionalization
May not support applications needing multi-month colloid stability
PEG2 vs PEG3 Linker Length
Head-to-head comparison
MW 184.13 (2 EO) vs 228.22 (3 EO)
Δ ≈ 44 Da, Δlength ≈ 3–4 Å
Compact spacer for PROTAC linker length optimization
Length may influence ternary complex formation geometry
PROTAC linker design aqueous solubility logP drug-likeness

Phosphonic vs. Carboxylic Acid Binding Affinity

Phosphonic acid groups exhibit stronger and more specific binding to metal oxide surfaces compared to carboxylic acid groups. A comparative study of block copolymers demonstrated that poly(vinyl phosphonic acid) (PVPA)-based copolymers provided superior complexation and stabilization of iron oxide nanoparticles relative to poly(acrylic acid) (PAA)-based analogs [1]. While this study used polymeric systems, the binding moiety—phosphonic acid versus carboxylic acid—is the same as in m-PEG2-phosphonic acid versus a hypothetical m-PEG2-carboxylic acid analog. The phosphonic acid group forms multidentate, covalent-like bonds with surface metal atoms, whereas carboxylic acids form weaker, more reversible coordination bonds.

Phosphonic vs Carboxylic Acid Binding
Cross-study comparable
Reported stronger complexation & Fe₃O₄ nanoparticle stabilization with phosphonic acid polymers
Phosphonic acid may support more durable metal oxide coatings
Qualitative comparison; binding constants not reported
nanoparticle functionalization metal oxide coating anchoring group colloidal stability

Mono- vs. Multi-Phosphonic Acid Coating Stability

Direct comparative studies between mono-phosphonic acid PEG polymers (structurally analogous to m-PEG2-phosphonic acid in terms of having a single anchoring group per polymer chain) and multi-phosphonic acid PEG copolymers reveal a stark difference in long-term colloidal stability. Particles coated with mono-functionalized polymers exhibited mitigated stability over time, with stability lasting less than 1 week. In contrast, particles coated with multi-functionalized copolymers provided resilient coatings and long-term stability exceeding months [1]. This difference is attributed to the weak binding affinity of post-grafted mono-phosphonic acid groups, which results in gradual detachment of the polymers from the nanoparticle surface [2].

Mono- vs Multi-Phosphonic Stability
Class-level inference
Mono-phosphonic: mitigated stability
Multi-phosphonic: resilient coatings > months
Defines use-case: short-term vs long-term functionalization
May not support applications needing multi-month colloid stability
PEG2 vs PEG3 Linker Length
Head-to-head comparison
MW 184.13 (2 EO) vs 228.22 (3 EO)
Δ ≈ 44 Da, Δlength ≈ 3–4 Å
Compact spacer for PROTAC linker length optimization
Length may influence ternary complex formation geometry
nanoparticle coating colloidal stability PEGylation protein corona

PEG2 vs. PEG3 Linker Length for PROTAC Design

m-PEG2-phosphonic acid has a molecular weight of 184.13 g/mol and contains exactly 2 ethylene oxide repeat units. This is measurably different from its closest analog, m-PEG3-phosphonic acid (CAS 96962-42-4, MW = 228.22 g/mol, C₇H₁₇O₆P), which contains 3 ethylene oxide units . The difference of one ethylene oxide unit (~44 g/mol) and one additional oxygen atom impacts linker length (~3-4 Å difference in extended conformation) and hydrophilicity. PROTAC linker length is a critical design parameter: linkers that are too short prevent ternary complex formation, while linkers that are too long introduce conformational entropy that reduces degradation efficiency. Systematic studies have shown that PEG linker length optimization is essential for achieving maximal target degradation, with optimal length varying by specific E3 ligase-target protein pair [1].

PEG2 vs PEG3 Linker Length
Head-to-head comparison
MW 184.13 (2 EO) vs 228.22 (3 EO)
Δ ≈ 44 Da, Δlength ≈ 3–4 Å
Compact spacer for PROTAC linker length optimization
Length may influence ternary complex formation geometry
PROTAC linker molecular weight linker length ternary complex

m-PEG2-phosphonic acid: Optimal Use Cases


PROTAC Linker Screening

m-PEG2-phosphonic acid is ideally suited as a compact, non-cleavable PEG linker for inclusion in PROTAC linker screening libraries. With a molecular weight of 184.13 g/mol and only 2 ethylene oxide units, it provides a minimal spacer length that can be compared against longer analogs such as m-PEG3-phosphonic acid (MW 228.22, 3 EO units) to probe the optimal linker length required for productive ternary complex formation between a specific E3 ligase and target protein pair [1]. Its phosphonic acid terminus can be used as a synthetic handle or to anchor the PROTAC to a solid support during synthesis, while its LogP of -2.37 provides a baseline hydrophilicity that can be systematically varied by selecting longer PEG linkers [2].

Short-Term Metal Oxide Surface Passivation

Given that mono-phosphonic acid PEG coatings exhibit mitigated stability (< 1 week) compared to multi-phosphonic acid architectures (> months) [1], m-PEG2-phosphonic acid is optimally deployed in applications requiring temporary or intermediate surface functionalization of metal oxide substrates (e.g., TiO₂, HfO₂, Al₂O₃). Examples include: surface passivation during microfluidic device fabrication, temporary anti-fouling coatings on biosensor electrodes, or as a sacrificial layer in layer-by-layer deposition processes. The phosphonic acid group provides strong initial binding to metal oxide surfaces that is superior to carboxylic acid anchors [2], while the short PEG2 chain minimizes coating thickness. For applications demanding long-term colloidal stability in biological media (e.g., in vivo imaging agents), multi-phosphonic acid polymers should be selected instead.

Building Block for Heterobifunctional PEG Linkers

m-PEG2-phosphonic acid serves as a valuable synthetic intermediate for preparing more complex heterobifunctional PEG linkers. The phosphonic acid group can be protected as a phosphonate ester, allowing the terminal methoxy group to be deprotected or functionalized with reactive groups (e.g., amine, azide, alkyne, biotin) for downstream bioconjugation. This enables the creation of custom PEG2-phosphonic acid derivatives tailored to specific conjugation chemistries. The short PEG2 chain length (versus PEG3 or PEG4) provides the most compact spacer option, which is advantageous when minimizing perturbation of biomolecule structure or when working with small-molecule ligands where excessive linker length could introduce unwanted flexibility [3].

Anchoring Group Efficacy Comparison

m-PEG2-phosphonic acid can be employed as a model mono-phosphonic acid compound in systematic comparative studies designed to evaluate anchoring group efficacy. Researchers investigating the relative performance of phosphonic acid versus carboxylic acid, catechol, silane, or thiol anchoring groups on various metal oxide and metal surfaces can use m-PEG2-phosphonic acid as a well-defined, commercially available phosphonic acid standard. The established finding that phosphonic acid groups outperform carboxylic acids in metal oxide binding [1] provides a baseline expectation, and m-PEG2-phosphonic acid enables precise quantification of binding constants, adsorption isotherms, and desorption kinetics across different surface chemistries and solution conditions.

Application
Selection Property
Validation Focus
PROTAC Linker Screening
Compact PEG2 spacer length
Linker length–activity relationship, ternary complex formation
Short-Term Metal Oxide Passivation
Mono-phosphonic acid temporary coating
Short-term colloidal stability, anti-fouling
Building Block for Heterobifunctional PEG Linkers
Phosphonic acid synthetic handle
Custom linker synthesis, conjugation versatility
Anchoring Group Efficacy Comparison
Defined mono-phosphonic acid standard
Binding affinity benchmarking, desorption kinetics

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